molecular formula C10H22Si2 B090841 1,2-Di(prop-2-enyl)-tetramethyldisilane CAS No. 18645-49-3

1,2-Di(prop-2-enyl)-tetramethyldisilane

Cat. No.: B090841
CAS No.: 18645-49-3
M. Wt: 198.45 g/mol
InChI Key: YKBHBENPDUXKBK-UHFFFAOYSA-N
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Description

1,2-Di(prop-2-enyl)-tetramethyldisilane is an organosilicon compound featuring a disilane backbone (Si–Si bond) substituted with four methyl groups and two prop-2-enyl (allyl) groups. Its molecular structure combines the rigidity of the tetramethyldisilane core with the unsaturated allyl substituents, which confer reactivity for applications such as polymer crosslinking, organometallic synthesis, or photoluminescent material precursors .

Properties

CAS No.

18645-49-3

Molecular Formula

C10H22Si2

Molecular Weight

198.45 g/mol

IUPAC Name

[dimethyl(prop-2-enyl)silyl]-dimethyl-prop-2-enylsilane

InChI

InChI=1S/C10H22Si2/c1-7-9-11(3,4)12(5,6)10-8-2/h7-8H,1-2,9-10H2,3-6H3

InChI Key

YKBHBENPDUXKBK-UHFFFAOYSA-N

SMILES

C[Si](C)(CC=C)[Si](C)(C)CC=C

Canonical SMILES

C[Si](C)(CC=C)[Si](C)(C)CC=C

Synonyms

1,2-Di(prop-2-enyl)-tetramethyldisilane

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Disilanes

The following disilane derivatives are compared based on substituent effects, physical properties, and applications:

1,2-Divinyltetramethyldisilane (CAS 1450-29-9)

  • Substituents : Two vinyl (ethenyl, CH₂=CH–) groups.
  • Key Differences: Vinyl groups are shorter and less sterically demanding than prop-2-enyl groups.
  • Applications : Used in synthesizing silicon-containing polymers and ligands for photoluminescent copper(I) complexes .
  • Reactivity : Vinyl groups undergo hydrosilylation and polymerization but are less prone to allylic rearrangements compared to prop-2-enyl substituents .

1,1,2,2-Tetramethyl-1,2-diphenyldisilane (CAS 1145-98-8)

  • Substituents : Two phenyl (C₆H₅–) groups.
  • Key Differences : Bulky aryl groups increase molecular weight (270.52 g/mol) and enhance thermal stability. The π-conjugation of phenyl rings may improve electronic delocalization in materials science applications .
  • Applications : Stabilizing agent in high-temperature polymers or as a precursor for silicon-carbide ceramics .

1,2-Bis(dimethylamino)tetramethyldisilane

  • Substituents: Two dimethylamino (N(CH₃)₂–) groups.
  • Key Differences: Amino groups act as strong σ-donors, making this compound a ligand in transition-metal catalysts (e.g., zirconium complexes for olefin polymerization) .
  • Reactivity : Participates in transamination reactions and forms chelates with metals, contrasting with the electrophilic allyl groups in the target compound .

1,2-Dichlorotetramethyldisilane (CAS 4342-61-4)

  • Substituents : Two chlorine atoms.
  • Key Differences : Highly reactive due to labile Si–Cl bonds (boiling point: 148–149°C, density: 1.005 g/mL). Serves as a precursor for synthesizing substituted disilanes via nucleophilic substitution .
  • Applications: Intermediate in organosilicon synthesis, including the preparation of disilanylene-bridged ligands .

Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane (CAS 332343-84-7)

  • Substituents : Two 2-methoxyphenyl (–C₆H₄–OCH₃) groups.
  • Key Differences : Methoxy groups enhance solubility in polar solvents and introduce oxygen-based electronic effects. Molecular weight: 330.57 g/mol .
  • Applications: Potential use in optoelectronics due to aryl-oxygen conjugation .

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